![molecular formula C19H20ClF3N2O2 B1429145 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride
Übersicht
Beschreibung
NS 6740 ist eine synthetische organische Verbindung, die als stiller Agonist für den α7-Nikotinacetylcholinrezeptor bekannt ist. Dieser Rezeptor ist ein ligandengesteuerter Ionenkanal, der eine entscheidende Rolle im zentralen und peripheren Nervensystem spielt. Stille Agonisten wie NS 6740 binden an den Rezeptor, aktivieren ihn aber nicht direkt. Stattdessen stabilisieren sie den Rezeptor in einem desensibilisierten Zustand, der durch positive allosterische Modulatoren reaktiviert werden kann .
Herstellungsmethoden
Die Synthese von NS 6740 umfasst mehrere Schritte, darunter die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch palladiumkatalysierte Monoarylierung und Organolithium-Kupplung mit N-Boc-Piperidinon. Die Syntheseroute ist prägnant und umfasst drei Hauptschritte
Wirkmechanismus
Target of Action
The primary target of 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone Hydrochloride, also known as NS 6740, is the α7 nicotinic acetylcholine receptor . This receptor belongs to the family of Cys-loop Ligand-Gated Ion channels (LGIC), composed of five subunits assembled around a central pore .
Mode of Action
NS 6740 acts as a selective partial agonist with low efficacy for channel activation on the α7 nicotinic acetylcholine receptor . It is capable of promoting the stable conversion of the receptors to nonconducting (desensitized) states that can be reactivated with the application of positive allosteric modulators (PAMs) .
Biochemical Pathways
The interaction of NS 6740 with the α7 nicotinic acetylcholine receptor affects the cholinergic signaling pathway . The compound’s ability to desensitize the receptor and then reactivate it with PAMs can modulate the downstream effects of this pathway .
Pharmacokinetics
As a small molecule drug, it is likely to have good bioavailability and distribution .
Result of Action
The molecular and cellular effects of NS 6740’s action involve the modulation of the α7 nicotinic acetylcholine receptor . By promoting the stable conversion of the receptors to nonconducting states and allowing their reactivation with PAMs, NS 6740 can influence the receptor’s function and downstream signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Biochemische Analyse
Biochemical Properties
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with acetylcholine receptors, influencing neuronal signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can impact the expression of genes involved in metabolic processes and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Vorbereitungsmethoden
The synthesis of NS 6740 involves several steps, including the formation of carbon-carbon bonds via palladium-catalyzed mono-arylation and organolithium coupling with N-Boc piperidinone. The synthetic route is concise and involves three main steps
Analyse Chemischer Reaktionen
NS 6740 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Interaktion mit dem α7-Nikotinacetylcholinrezeptor betreffen. Es zeigt keine signifikante intrinsische Agonistenaktivität, kann aber Konformationsänderungen im Rezeptor induzieren. Die Aktivität der Verbindung wird offenbart, wenn sie zusammen mit positiven allosterischen Modulatoren wie PNU-120596 angewendet wird . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die aktivierten oder desensibilisierten Zustände des Rezeptors.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 400.8 g/mol . Its structure features a bicyclic framework that is significant for its interaction with biological targets.
Cholinergic Modulation
Research indicates that derivatives of 1,4-diazabicyclo[3.2.2]nonane, including the hydrochloride variant, act as cholinergic ligands at nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to modulate both cholinergic and monoamine receptors, making them potential candidates for treating various neurological disorders .
- Targeted Diseases:
- Alzheimer's disease
- Vascular dementia
- Cognitive impairments related to alcoholism
- Other neurodegenerative disorders
The modulation of nAChRs is particularly relevant in conditions characterized by cholinergic deficiencies, such as senile dementia and cognitive decline.
Pain Management and Inflammation
The compound's ability to influence smooth muscle contraction suggests its potential utility in managing pain and inflammatory conditions. By acting on both the central and peripheral nervous systems, it may provide relief from symptoms associated with various inflammatory diseases .
Diagnostic Tools
Beyond therapeutic applications, the compound may serve as a diagnostic tool in neuroimaging. Its properties allow for in vivo receptor imaging, which can aid in understanding the dynamics of cholinergic systems within the brain .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
-
Study on Alzheimer's Disease:
A clinical trial involving nAChR modulators demonstrated improvements in cognitive function among patients with Alzheimer's disease, highlighting the importance of cholinergic signaling in memory and cognition. -
Pain Relief Trials:
Clinical evaluations have shown that compounds targeting nAChRs can significantly reduce pain perception in patients suffering from chronic pain conditions, suggesting a promising avenue for pain management therapies.
Comparative Analysis of Related Compounds
To understand the unique properties of 1,4-diazabicyclo[3.2.2]non-4-yl derivatives, a comparison with other known cholinergic agents can be beneficial:
Compound Name | Mechanism of Action | Target Receptors | Potential Applications |
---|---|---|---|
1,4-Diazabicyclo[3.2.2]non-4-yl derivative | nAChR modulation | nAChR, monoamine receptors | Alzheimer’s treatment, pain relief |
Donepezil | Acetylcholinesterase inhibitor | mAChR | Alzheimer’s treatment |
Galantamine | Allosteric modulator | nAChR | Cognitive enhancement |
Vergleich Mit ähnlichen Verbindungen
NS 6740 ist unter den stillen Agonisten für den α7-Nikotinacetylcholinrezeptor aufgrund seiner spezifischen Bindungseigenschaften und seiner geringen intrinsischen Agonistenaktivität einzigartig. Ähnliche Verbindungen umfassen NS 6784 und KC-1, die ebenfalls als stille Agonisten wirken, sich aber in ihren strukturellen und Bindungseigenschaften unterscheiden . Die Fähigkeit von NS 6740, den Rezeptor in einem desensibilisierten Zustand zu stabilisieren, und seine potenziellen therapeutischen Anwendungen machen es zu einer einzigartigen und wertvollen Verbindung im Bereich der Neurowissenschaften .
Biologische Aktivität
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride, a bicyclic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial efficacy, anti-inflammatory effects, and cytotoxicity.
Chemical Structure and Properties
- Molecular Formula : C19H19F3N2O2
- Molecular Weight : 364.36 g/mol
- CAS Number : 753500-02-6
- IUPAC Name : 1,4-Diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone hydrochloride
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 1,4-Diazabicyclo[3.2.2]non-4-yl derivatives against various bacterial strains. In particular, compounds with trifluoromethyl groups have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (μM) | Bactericidal/Bacteriostatic |
---|---|---|
Compound 10 | 25.9 | Bactericidal |
Compound 11 | 12.9 | Bacteriostatic |
The minimum inhibitory concentrations (MICs) indicate that compound 10 is effective against both S. aureus and MRSA isolates, suggesting a broad-spectrum antibacterial activity .
Anti-inflammatory Potential
In vitro assays have demonstrated that the compound can modulate inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor in inflammatory processes. The following table summarizes the anti-inflammatory effects:
Compound | NF-κB Activity (%) | IC50 (μM) |
---|---|---|
Compound 10 | -9% (decrease) | >20 |
Compound 11 | +10% (increase) | 6.5 |
The results suggest that specific substitutions on the phenyl ring significantly affect the anti-inflammatory potential of these compounds .
Cytotoxicity Studies
Cytotoxicity was assessed using MTT assays to determine the viability of various cell lines after exposure to different concentrations of the compound.
Cell Line | IC50 (μM) |
---|---|
HeLa cells | >20 |
MCF-7 cells | >20 |
These findings indicate that the compound does not exhibit significant cytotoxicity at concentrations below 20 μM, which is crucial for its therapeutic potential .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study investigated various derivatives of bicyclic compounds for their antimicrobial properties against clinical isolates of MRSA. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts . -
Anti-inflammatory Mechanisms :
Research has shown that bicyclic compounds can inhibit NF-κB activation by interfering with its nuclear translocation or DNA binding capabilities. This mechanism was observed in several analogs of the target compound, suggesting a pathway for therapeutic applications in inflammatory diseases . -
Pharmacokinetic Properties :
In silico studies have provided insights into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar compounds, indicating favorable properties for drug development .
Eigenschaften
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBONTAYCFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.